Home > Products > Screening Compounds P11823 > methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate
methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate -

methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate

Catalog Number: EVT-5326266
CAS Number:
Molecular Formula: C21H32N2O4
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Astemizole

    Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure reveals two molecules in the asymmetric unit, connected by a pseudo center of symmetry. The methoxyphenylethyl side chains in these molecules exhibit different conformations. []

    Relevance: Astemizole shares the core structure of a 4-methoxyphenylethyl group attached to a piperidine ring with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate. This structural similarity suggests potential overlap in their pharmacological profiles, although Astemizole is known for its antihistamine properties. []

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine

    Compound Description: This compound, also referred to as Astemizole (C28H31FN4O), is a non-sedating H1 antihistamine. Its crystal structure is characterized by two molecules in the asymmetric unit, related by a pseudo center of symmetry. These molecules display distinct conformations in their methoxyphenylethyl side chains. Intermolecular hydrogen bonds, specifically N-H...N interactions, link the molecules, forming infinite chains along the c direction of the Cc space group. []

    Relevance: This compound is structurally analogous to methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate. Both compounds share the 1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl moiety. []

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

    Compound Description: This series represents a novel class of analgesics with exceptional potency and a remarkably high safety margin. Their intravenous analgesic activity and toxicity were evaluated in rats using the tail withdrawal test, comparing their onset, potency, and duration of action to established analgesics like fentanyl, (+)-cis-3-methylfentanyl (R 26 800), morphine, and pethidine. []

    Relevance: Compounds within this series, particularly those with a 2-arylethyl substituent on the piperidine ring, share structural similarities with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate. This resemblance stems from the presence of the 1-(2-arylethyl)-4-piperidinyl moiety in both. []

    Compound Description: R 31 833 stands out within the N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides series as the most potent analgesic, exhibiting an extremely low ED50 of 0.00032 mg/kg, surpassing the potency of morphine by a factor of 10,031. []

    Relevance: This compound shares structural similarities with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, primarily due to the presence of the 1-(2-phenylethyl)-4-piperidinyl group in their structures. []

    Compound Description: Among the 4-substituted fentanyl derivatives, R 32 792 demonstrates the longest duration of analgesic action, exceeding 8 hours at a dosage four times its lowest ED50. This prolonged effect makes it noteworthy within the series. []

    Relevance: R 32 792 shares a common structural motif with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, characterized by the presence of the 1-(2-phenylethyl)-4-piperidinyl group. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

    Compound Description: In contrast to R 32 792, R 33 352 exhibits the shortest duration of action among the 4-substituted fentanyl derivatives. Its analgesic effect lasts for 0.74 hours at a dosage four times its lowest ED50. []

    Relevance: R 33 352 exhibits structural similarities with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, particularly due to the presence of the 1-[2-(thienyl)ethyl]-4-piperidinyl group. This structural resemblance highlights the significance of the arylalkyl substituent on the piperidine ring in influencing the pharmacological properties within this class of compounds. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

    Compound Description: Selected for further investigation due to its promising profile, R 30 730 demonstrates a rapid onset of action and exceptional potency, surpassing morphine by 4521 times at its peak effect. Its duration of action is relatively short, comparable to that of fentanyl, and it boasts an unusually high safety margin, with an LD50/lowest ED50 ratio of 25,211. []

    Relevance: R 30 730 bears structural resemblance to methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, attributed to the shared presence of the 1-[2-(2-thienyl)ethyl]-4-piperidinyl group in their structures. This structural similarity underscores the relevance of the arylalkyl substituent on the piperidine ring in dictating the pharmacological characteristics within this compound class. []

Methyl 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate (Compound 9A)

    Compound Description: Characterized by its notable affinity for the mu-opioid receptor, Compound 9A emerges as a potent analgesic with a rapid onset and shorter duration of action compared to alfentanil. Remarkably, it exhibits reduced respiratory depression in rats, highlighting its potential as a safer analgesic option. []

    Compound Description: The structure of Compound 9A shares a common backbone with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, featuring a substituted ethyl chain attached to the piperidine nitrogen. This structural similarity underscores the importance of modifications at this position for modulating analgesic activity and receptor selectivity within this class of compounds. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: Identified as a highly potent and selective antagonist for the kappa opioid receptor, JDTic exhibits exceptional potency in both in vitro and in vivo studies. []

    Relevance: Both JDTic and methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate feature a piperidine ring as a central structural element. While their substituents differ, the shared piperidine moiety suggests the potential for exploring modifications to this core structure to fine-tune pharmacological properties within this class of compounds. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

    Compound Description: A potent non-peptidic agonist of formyl peptide receptors (FPRs), (S)-1 exhibits high affinity for these receptors, particularly in microglial cells. []

    Relevance: Although (S)-1 doesn't directly share structural motifs with methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, its exploration as a potential PET radioligand for visualizing brain FPRs highlights the significance of developing compounds targeting neuroinflammatory processes. This approach could offer valuable insights for addressing conditions associated with neuroinflammation, including those potentially related to the target compound. []

    Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

    Relevance: While not directly analogous to methyl 4-[({1-[2-(4-methoxyphenyl)ethyl)-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, this impurity's presence highlights the critical need for stringent quality control in pharmaceutical synthesis to ensure drug safety and efficacy. This awareness extends to the synthesis and characterization of related compounds, including methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, to minimize potential risks associated with genotoxic impurities. []

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

    Compound Description: This compound acts as an EGFR inhibitor, demonstrating potential for treating various cancers mediated by EGFR and its mutants, including L858R, 1790M, and Exon19. [, ]

    Relevance: Although structurally distinct from methyl 4-[({1-[2-(4-methoxyphenyl)ethyl)-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate, this compound's role as an EGFR modulator highlights the significance of targeting specific protein kinases in cancer therapy. It suggests the potential for exploring the target compound and its derivatives for possible interactions with EGFR or other related kinases, opening avenues for investigating their therapeutic potential in oncology. [, ]

    Compound Description: Compound 1 is a key intermediate in synthesizing biologically active compounds, notably Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor. []

    Relevance: While Compound 1 doesn't directly resemble methyl 4-[({1-[2-(4-methoxyphenyl)ethyl)-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate structurally, its role as a precursor to Osimertinib, an EGFR inhibitor, underscores the significance of exploring structurally diverse compounds for targeting specific protein kinases in drug discovery. This connection implies the possibility of investigating methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate and its analogs for potential interactions with EGFR or related kinases, potentially revealing new therapeutic avenues. []

Properties

Product Name

methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate

IUPAC Name

methyl 4-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl-methylamino]-4-oxobutanoate

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C21H32N2O4/c1-22(20(24)8-9-21(25)27-3)16-18-11-14-23(15-12-18)13-10-17-4-6-19(26-2)7-5-17/h4-7,18H,8-16H2,1-3H3

InChI Key

UZAXZIRYHQPYOB-UHFFFAOYSA-N

SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CCC(=O)OC

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.